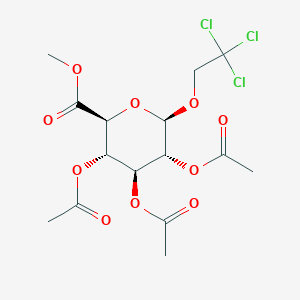

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate” is a chemical compound with diverse applications in scientific research. It serves as a versatile substrate, aiding in the synthesis of various bioactive molecules, and enabling investigations in fields like medicinal chemistry and drug discovery. It has remarkable anti-inflammatory capabilities .

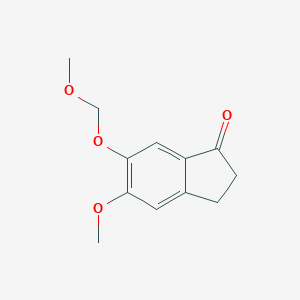

Molecular Structure Analysis

The molecular formula of this compound is C15H18Cl3NO10 . Its average mass is 478.663 Da and its monoisotopic mass is 476.999634 Da . It has 5 defined stereocentres . Crystal structure analysis showed that both forms crystallise in the monoclinic crystal system with space group P 2 1 .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 442.1±55.0 °C at 760 mmHg, and a flash point of 221.2±31.5 °C . It has 11 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.54 . Its polar surface area is 148 Å2, and its molar volume is 300.1±7.0 cm3 .科学的研究の応用

Synthesis and Chemical Properties

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate plays a crucial role in the synthesis of complex carbohydrates and glycosaminoglycan derivatives. For instance, it has been used in the synthesis of chondroitin 6-sulfate trisaccharide derivatives, highlighting challenges and solutions related to stereocontrol in glycosylation reactions. The chemical's ability to maintain stereochemical integrity during synthesis is critical for the production of specific glycosidic linkages (Bélot & Jacquinet, 2000). Additionally, it serves as a glycosyl donor for the efficient synthesis of disaccharides, demonstrating its utility in the creation of complex sugar molecules with high stereoselectivity and yield (Soliman et al., 2003).

Crystallography and Conformational Analysis

The compound has been the subject of detailed crystallographic and conformational studies, contributing to the understanding of its physical properties and reactivity. For example, research into its polymorphism has provided insights into different crystalline forms, which is essential for predicting and controlling its behavior in chemical syntheses (Hayes et al., 2013). These studies are foundational for designing drugs and biomolecules where precise control over molecular conformation is necessary.

Applications in Glycoscience

This compound's utility extends into glycoscience, where it serves as a building block for synthesizing glycosaminoglycan analogs and exploring the structure-activity relationships of these biologically significant molecules. The synthesis of hyaluronan trisaccharides, for instance, utilizes this compound to mimic the structural features of polymeric hyaluronan, a critical component in biological tissues (Yeung et al., 2000). This research has implications for developing new materials for medical and cosmetic applications.

将来の方向性

“Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate” continues to be a subject of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its anti-inflammatory capabilities have paved the way for its investigation in combatting inflammatory afflictions and their associated maladies .

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl3O10/c1-6(19)25-9-10(26-7(2)20)12(27-8(3)21)14(24-5-15(16,17)18)28-11(9)13(22)23-4/h9-12,14H,5H2,1-4H3/t9-,10-,11-,12+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAAZFFMFWULOT-ZXPJVPCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555044 |

Source

|

| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

CAS RN |

59495-75-9 |

Source

|

| Record name | Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

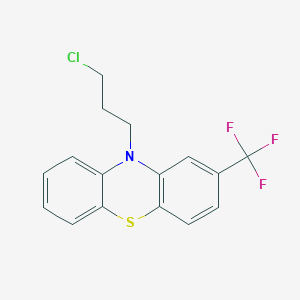

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)